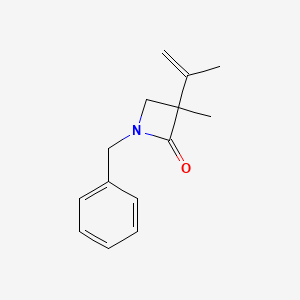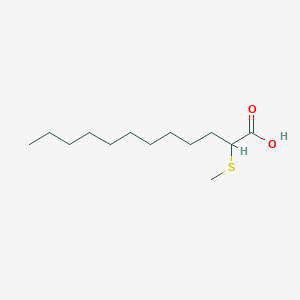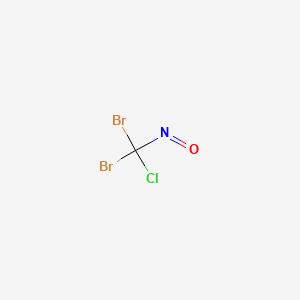
Methane, dibromochloronitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, dibromochloronitroso- is a chemical compound with the molecular formula CHBr2ClNO It is a halogenated methane derivative, characterized by the presence of bromine, chlorine, and nitroso groups attached to the methane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methane, dibromochloronitroso- typically involves the halogenation of methane under controlled conditions. One common method is the radical halogenation process, where methane reacts with bromine and chlorine in the presence of a radical initiator such as ultraviolet light or heat. The reaction proceeds through a radical chain mechanism, involving initiation, propagation, and termination steps .
Industrial Production Methods: Industrial production of methane, dibromochloronitroso- may involve large-scale halogenation processes, where methane is exposed to bromine and chlorine gases in a controlled reactor environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: Methane, dibromochloronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include dibromochloronitroso derivatives with higher oxidation states.
Reduction: Amino derivatives of methane, dibromochloronitroso-.
Substitution: Various substituted methane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methane, dibromochloronitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing halogen and nitroso functionalities into organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of methane, dibromochloronitroso- involves its reactivity with various molecular targets. The compound can form reactive intermediates, such as radicals, which can interact with biological macromolecules like DNA, proteins, and lipids. These interactions can lead to modifications in the molecular structure and function, influencing biochemical pathways and cellular processes.
Similar Compounds:
Dibromochloromethane (CHBr2Cl): Similar in structure but lacks the nitroso group.
Tribromomethane (CHBr3): Contains three bromine atoms and no chlorine or nitroso groups.
Chlorodibromomethane (CHBr2Cl): Another halogenated methane derivative with similar properties.
Uniqueness: Methane, dibromochloronitroso- is unique due to the presence of both halogen and nitroso groups, which confer distinct reactivity and potential applications compared to other halogenated methanes. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Propriétés
| 73411-13-9 | |
Formule moléculaire |
CBr2ClNO |
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
dibromo-chloro-nitrosomethane |
InChI |
InChI=1S/CBr2ClNO/c2-1(3,4)5-6 |
Clé InChI |
SBEWXCRGUOMHCR-UHFFFAOYSA-N |
SMILES canonique |
C(N=O)(Cl)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



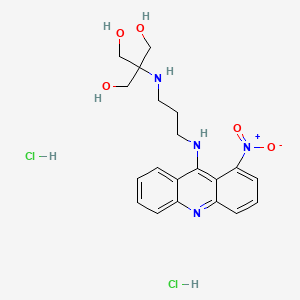
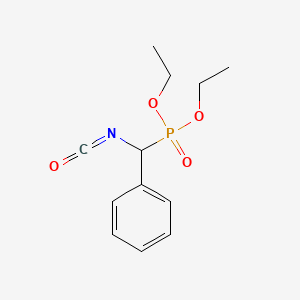

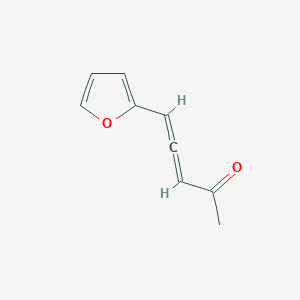
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
